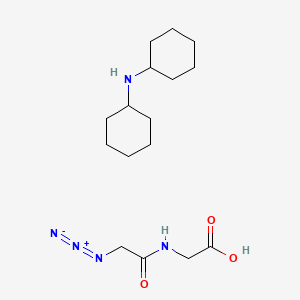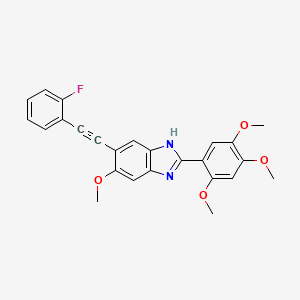
PI3K-IN-48
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K-IN-48 is a potent inhibitor of phosphatidylinositol-3-kinase, specifically targeting the PI3K pathway. This compound has shown significant potential in cancer research due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of PI3K-IN-48 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods for this compound are optimized to maximize yield and purity, often involving large-scale reactors and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
PI3K-IN-48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PI3K-IN-48 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various cellular processes.
Biology: Employed in cell biology research to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit aberrant PI3K signaling.
Industry: Utilized in the development of new drugs targeting the PI3K pathway, contributing to the advancement of cancer therapies
Wirkmechanismus
PI3K-IN-48 exerts its effects by inhibiting the activity of phosphatidylinositol-3-kinase, a key enzyme in the PI3K/AKT/mammalian target of rapamycin signaling pathway. This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the p110 subunit of PI3K, which is crucial for the activation of downstream signaling molecules such as AKT .
Vergleich Mit ähnlichen Verbindungen
PI3K-IN-48 is compared with other PI3K inhibitors, such as:
Idelalisib: A PI3K delta-specific inhibitor approved for the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of follicular lymphoma.
Alpelisib: A PI3K alpha-specific inhibitor approved for the treatment of advanced breast cancer.
This compound is unique due to its specific targeting of the PI3K pathway and its potent effects on cancer cell proliferation and survival .
Eigenschaften
Molekularformel |
C25H21FN2O4 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
6-[2-(2-fluorophenyl)ethynyl]-5-methoxy-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C25H21FN2O4/c1-29-21-13-20-19(11-16(21)10-9-15-7-5-6-8-18(15)26)27-25(28-20)17-12-23(31-3)24(32-4)14-22(17)30-2/h5-8,11-14H,1-4H3,(H,27,28) |
InChI-Schlüssel |
HADZLNXABXZMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1C#CC3=CC=CC=C3F)NC(=N2)C4=CC(=C(C=C4OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


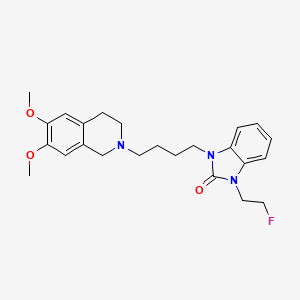
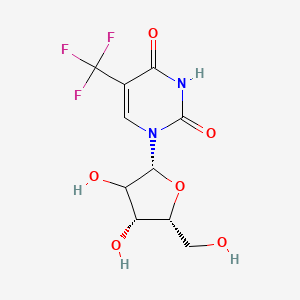
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
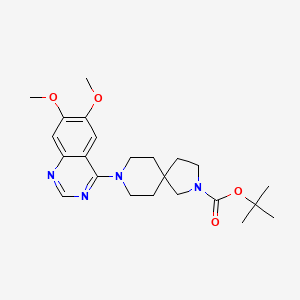
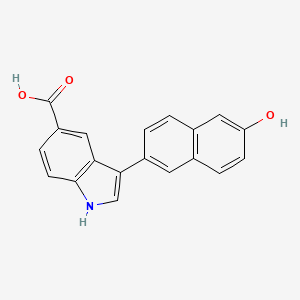
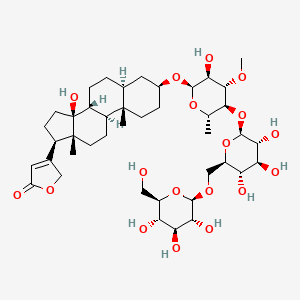
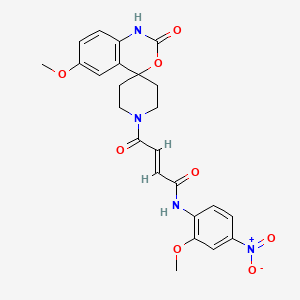
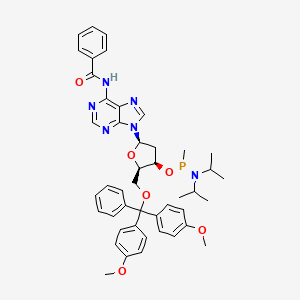
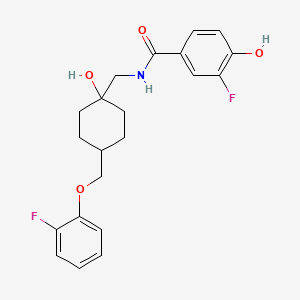
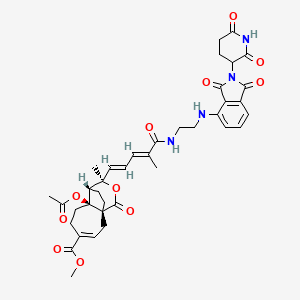
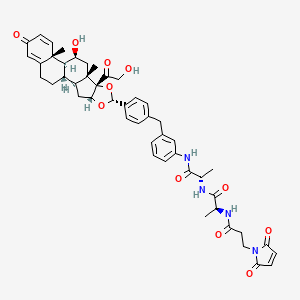
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
